ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate involves interactions with various molecular targets. For instance, it has been shown to act as a calcium channel blocker, which can lead to muscle relaxation . The compound interacts with calcium channels by binding to specific sites, thereby inhibiting calcium influx and reducing muscle contraction. This mechanism is particularly relevant in the context of its potential use as a relaxant in medical applications .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a chlorophenyl group instead of the ethylsulfanyl group, which alters its chemical reactivity and biological activity.
Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate:
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate: This compound features a pyridinylsulfanyl group, which can influence its pharmacological properties.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(5-ethylsulfanyl-2-methylfuran-3-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4S/c1-5-21-17(20)14-10(4)23-16(19)12(8-18)15(14)11-7-13(24-6-2)22-9(11)3/h7,15H,5-6,19H2,1-4H3 |
InChI Key |
SHSJGSMFBFYJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(OC(=C2)SCC)C)C#N)N)C |
solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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